4-(Bromoacetyl)pyridine hydrobromide

Description

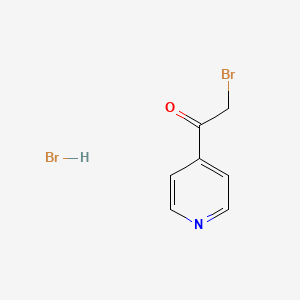

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromo-1-pyridin-4-ylethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO.BrH/c8-5-7(10)6-1-3-9-4-2-6;/h1-4H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGALBQILADNMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379914 | |

| Record name | 4-(Bromoacetyl)pyridine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5349-17-7 | |

| Record name | 5349-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Bromoacetyl)pyridine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromoacetyl)pyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromoacetyl)pyridine hydrobromide: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-(Bromoacetyl)pyridine hydrobromide. This versatile reagent is a cornerstone in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. This document consolidates its physical and chemical data, details a standard synthesis protocol, and outlines its application in the synthesis of imidazole derivatives. Safety and handling precautions are also provided to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] It is an essential building block in organic synthesis, primarily utilized as an alkylating agent for various nucleophiles. Its bifunctional nature, possessing both a reactive bromoacetyl group and a pyridine ring, makes it a valuable precursor for a wide range of nitrogen-containing heterocyclic compounds.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-bromo-1-(pyridin-4-yl)ethanone;hydrobromide | [3] |

| CAS Number | 5349-17-7 | [3] |

| Molecular Formula | C₇H₇Br₂NO | [3] |

| Molecular Weight | 280.94 g/mol | [3] |

| Appearance | White to off-white crystalline solid/powder | [1][4] |

| Melting Point | 194-195 °C | [1] |

| Boiling Point | 268.3 °C at 760 mmHg | [1] |

| Density | 1.57 g/cm³ | [1] |

| Solubility | Soluble in water. | [4][5] |

| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C. | [4] |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the methylene protons adjacent to the carbonyl and bromide. The pyridine protons would appear in the aromatic region (typically δ 7.0-9.0 ppm), likely as two distinct multiplets due to their different chemical environments. The methylene protons (-CH₂Br) would exhibit a singlet in the region of δ 4.0-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (δ 190-200 ppm), the carbons of the pyridine ring (δ 120-150 ppm), and the methylene carbon attached to the bromine (δ 30-40 ppm).

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands:

-

A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.

-

Bands in the 3000-3100 cm⁻¹ region due to C-H stretching of the pyridine ring.

-

Absorptions between 1400 and 1600 cm⁻¹ are expected for the C=C and C=N stretching vibrations within the pyridine ring.

-

A C-Br stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹.

Synthesis of this compound

This compound is typically synthesized via the bromination of 4-acetylpyridine.[1][2] A common method involves the use of bromine or a brominating agent like N-bromosuccinimide (NBS).

Experimental Protocol: Synthesis from 4-Acetylpyridine

This protocol is based on a general procedure found in the literature.[2][4]

Materials:

-

4-Acetylpyridine

-

N-bromosuccinimide (NBS)

-

Ethyl acetate

-

Deionized water

Procedure:

-

In a reaction flask, dissolve 4-acetylpyridine in ethyl acetate with stirring at a temperature of 20-30 °C.

-

Add N-bromosuccinimide (NBS) to the solution in portions.

-

Slowly heat the reaction mixture to 65-75 °C.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) until the 4-acetylpyridine is completely consumed.

-

Upon completion, cool the reaction mixture to 0-10 °C to facilitate the crystallization of the product.

-

Collect the crystals by filtration.

-

Wash the collected solid with deionized water.

-

Dry the product to obtain this compound as a white solid.

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Synthesis

The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions.[1] The bromoacetyl moiety is highly reactive towards a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is harnessed in the synthesis of various heterocyclic compounds.

Synthesis of Imidazole Derivatives

A significant application of this compound is in the Hantzsch imidazole synthesis or similar condensation reactions to form substituted imidazoles. These scaffolds are prevalent in many biologically active molecules. For instance, it can be used to prepare 2-phenyl-4-(4-pyridyl)imidazole.[4]

Representative Experimental Protocol: Synthesis of a 4-(Pyridin-4-yl)imidazole Derivative

The following is a general, representative protocol for the synthesis of an imidazole derivative, based on common organic synthesis methodologies.

Materials:

-

This compound

-

An amidine or a suitable nitrogen-containing precursor (e.g., benzamidine for a 2-phenyl substituted imidazole)

-

A suitable solvent (e.g., ethanol, DMF)

-

A base (e.g., sodium bicarbonate, triethylamine)

Procedure:

-

Dissolve the amidine precursor in the chosen solvent in a reaction flask.

-

Add the base to the solution and stir.

-

Add a solution of this compound in the same solvent dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired imidazole derivative.

Caption: General logical relationship for the synthesis of a 4-(pyridin-4-yl)imidazole derivative.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Precautionary Statements: [5]

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area.[5]

-

Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air and keep comfortable for breathing.[5]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[5]

It is crucial to consult the Safety Data Sheet (SDS) for this compound before use and to handle it in a chemical fume hood using appropriate personal protective equipment (PPE).

Conclusion

This compound is a pivotal reagent for the synthesis of complex nitrogen-containing molecules, particularly those with a pyridine and imidazole core. Its well-defined chemical properties and predictable reactivity make it an invaluable tool for medicinal chemists and researchers in drug discovery. Adherence to proper safety protocols is essential when handling this compound. This guide serves as a foundational resource for its effective and safe utilization in a research and development setting.

References

An In-depth Technical Guide to 4-(Bromoacetyl)pyridine hydrobromide (CAS: 5349-17-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Bromoacetyl)pyridine hydrobromide, a key building block in medicinal chemistry and pharmaceutical development. This document details its chemical and physical properties, synthesis, reactivity, and significant applications, with a focus on its role in the development of targeted therapeutics.

Chemical and Physical Properties

This compound is a light yellow to white crystalline solid.[1] It is an alpha-haloketone derivative of pyridine, making it a reactive electrophile suitable for various nucleophilic substitution reactions. Its hydrobromide salt form enhances its stability and handling properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5349-17-7 | [2] |

| Molecular Formula | C₇H₇Br₂NO | [2] |

| Molecular Weight | 280.94 g/mol | [2] |

| Melting Point | ~200 °C / 392 °F | [3] |

| Boiling Point | Not available | |

| Appearance | Light yellow to white solid | [1] |

| Solubility | Soluble in water. | [3] |

| IUPAC Name | 2-bromo-1-(pyridin-4-yl)ethanone;hydrobromide | [4] |

Spectroscopic Data

Table 2: Expected Spectroscopic Characteristics

| Technique | Expected Features |

| ¹H NMR (DMSO-d₆) | Aromatic protons of the pyridine ring (two doublets, downfield), a singlet for the methylene (-CH₂Br) protons adjacent to the carbonyl and bromine, and a broad signal for the hydrobromide proton. |

| ¹³C NMR (DMSO-d₆) | Carbonyl carbon (~190 ppm), carbons of the pyridine ring (in the aromatic region), and the methylene carbon (-CH₂Br) attached to bromine. |

| FT-IR (KBr, cm⁻¹) | Strong carbonyl (C=O) stretching vibration (~1700 cm⁻¹), C-Br stretching vibration, and characteristic aromatic C-H and C=C/C=N stretching and bending vibrations of the pyridine ring. |

| Mass Spectrometry (EI) | A molecular ion peak would be expected, along with characteristic isotopic patterns for the two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of Br, HBr, and CO. |

Synthesis and Experimental Protocols

This compound is typically synthesized via the bromination of 4-acetylpyridine. A common and efficient method utilizes N-bromosuccinimide (NBS) as the brominating agent in an acidic medium, which is often generated in situ or provided by the hydrobromide salt.

General Synthesis Protocol

A widely cited method for the synthesis involves the reaction of 4-acetylpyridine with N-bromosuccinimide.

Experimental Protocol: Synthesis of this compound

-

Materials: 4-Acetylpyridine, N-Bromosuccinimide (NBS), Ethyl Acetate, Deionized Water.

-

Procedure:

-

To a reaction flask, add 4-acetylpyridine and ethyl acetate.

-

Stir the mixture at room temperature.

-

Slowly add N-bromosuccinimide (NBS) in portions, maintaining the temperature between 20-30 °C.

-

After the addition is complete, slowly heat the reaction mixture to 65-75 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0-10 °C to induce crystallization.

-

Collect the solid product by filtration.

-

Wash the crude product with deionized water.

-

Dry the purified product under vacuum to yield this compound as a solid.

-

This process is known for its high yield and safety, making it suitable for industrial-scale production.[5]

Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a versatile electrophilic building block for the synthesis of heterocyclic compounds, particularly those containing a pyridinyl moiety.

Intermediate for Ceftaroline Fosamil

This compound is a key intermediate in the synthesis of Ceftaroline fosamil, a fifth-generation cephalosporin antibiotic.[5] Ceftaroline is active against methicillin-resistant Staphylococcus aureus (MRSA).

Synthesis of p38 MAP Kinase Inhibitors

This compound is instrumental in the synthesis of a class of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[3][6] p38 MAP kinase is a crucial enzyme in the inflammatory signaling cascade, making its inhibitors promising therapeutic agents for autoimmune diseases.[6] The pyridinylimidazole scaffold is a common core structure for these inhibitors, and this compound is a key reagent for constructing this core.

Experimental Protocol: Synthesis of a 2-Aryl-4-(pyridin-4-yl)imidazole Core

This protocol is a representative example of how this compound is used to synthesize the core structure of many p38 MAP kinase inhibitors.

-

Materials: this compound, an appropriate arylamidine (e.g., benzamidine), a suitable solvent (e.g., ethanol or DMF), and a base (e.g., sodium bicarbonate).

-

Procedure:

-

Dissolve the arylamidine in the chosen solvent.

-

Add the base to the solution.

-

Add this compound to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture and precipitate the product by adding water.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

-

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Hazard Identification

| Hazard Class | Description |

| Acute Toxicity, Oral | Harmful if swallowed. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. |

| Specific target organ toxicity | May cause respiratory irritation. |

Handling Recommendations:

-

Wear protective gloves, clothing, and eye/face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a dry, cool, and well-ventilated place in a tightly sealed container.

Conclusion

This compound is a valuable and reactive intermediate with significant applications in the synthesis of complex pharmaceutical agents. Its role in the production of the antibiotic Ceftaroline fosamil and a variety of p38 MAP kinase inhibitors underscores its importance in modern drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists and researchers working to develop new therapeutics. Proper safety and handling procedures are imperative when working with this compound.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C7H7Br2NO | CID 2776239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridinylimidazole compound SB 203580 inhibits the activity but not the activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Bromoacetyl)pyridine Hydrobromide: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromoacetyl)pyridine hydrobromide is a heterocyclic organic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its utility is primarily derived from the presence of two reactive sites: the electrophilic α-bromoketone and the pyridine ring, which can be further functionalized. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of p38 MAP kinase inhibitors and as a reagent for protein modification.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇Br₂NO | [2] |

| Molecular Weight | 280.94 g/mol | [2] |

| CAS Number | 5349-17-7 | [3] |

| Melting Point | 194-195 °C | [4] |

| Boiling Point | 268.3 °C at 760 mmHg | [4] |

| Density | 1.57 g/cm³ | [4] |

| Water Solubility | Soluble | [1] |

| Appearance | White to off-white crystalline solid | [1] |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the bromination of 4-acetylpyridine. The following protocol is a representative example of this synthesis.

Experimental Protocol: Synthesis from 4-Acetylpyridine

Materials:

-

4-Acetylpyridine

-

Ethyl acetate

-

N-bromosuccinimide (NBS)

-

Deionized water

Procedure:

-

In a reaction flask, add 558 g of ethyl acetate.

-

With stirring, slowly add 121.1 g of 4-acetylpyridine, maintaining the temperature between 20-30 °C.

-

Add 186.9 g of N-bromosuccinimide (NBS) in batches.

-

Slowly warm the reaction mixture to 65-75 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the 4-acetylpyridine is completely consumed.

-

Once the reaction is complete, cool the mixture to 0-10 °C to allow for complete crystallization of the product.

-

Collect the crystals by filtration.

-

Wash and pulp the crystals with 650 g of deionized water.

-

Filter the product again and dry to yield this compound as a white solid.

This procedure typically results in a molar yield of approximately 98%.

Applications in Drug Discovery and Chemical Biology

The primary application of this compound is as a building block for the synthesis of more complex molecules, particularly in the field of drug discovery.

Synthesis of p38 MAP Kinase Inhibitors

This compound is a crucial precursor for the synthesis of a class of potent anti-inflammatory agents known as pyridinylimidazole inhibitors of p38 mitogen-activated protein (MAP) kinase.[5] The p38 MAPK signaling pathway is a key regulator of the production of pro-inflammatory cytokines, and its inhibition is a therapeutic strategy for a range of inflammatory diseases.

This protocol describes a general method for the synthesis of a 2,4,5-trisubstituted imidazole, a common core structure of p38 inhibitors, using this compound.

Materials:

-

This compound

-

A substituted benzamidine (e.g., 4-fluorobenzamidine)

-

A suitable solvent (e.g., ethanol, dimethylformamide)

-

A non-nucleophilic base (e.g., sodium bicarbonate, triethylamine)

Procedure:

-

Dissolve 1 equivalent of this compound in the chosen solvent.

-

Add 1.1 equivalents of the substituted benzamidine to the solution.

-

Add 2-3 equivalents of the non-nucleophilic base to neutralize the hydrobromide salt and the HBr generated during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC.

-

Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired pyridinylimidazole.

Caption: General workflow for the synthesis of pyridinylimidazole p38 inhibitors.

Protein Modification

The α-bromoketone moiety of this compound is a reactive electrophile that can be used to alkylate nucleophilic amino acid residues in proteins, such as cysteine and histidine. This makes it a useful tool for chemical biology research, including protein labeling and the development of covalent enzyme inhibitors.

This protocol provides a general procedure for the alkylation of cysteine residues in a protein using a haloacyl reagent like this compound.[6]

Materials:

-

Protein with accessible cysteine residue(s)

-

Denaturing buffer (e.g., 6 M guanidine HCl in 0.1 M sodium phosphate, pH 7.0-7.5)

-

Reducing agent (e.g., 2-mercaptoethanol)

-

This compound solution (freshly prepared)

-

Quenching reagent (e.g., excess 2-mercaptoethanol)

Procedure:

-

Solubilize and denature the protein in the denaturing buffer.

-

Add 2-mercaptoethanol to a final concentration of 20-50 mM to reduce all disulfide bonds.

-

Incubate at 25 °C for at least 2 hours under a nitrogen atmosphere.

-

Add a freshly prepared solution of this compound to a final concentration that is in slight molar excess to the total thiol concentration.

-

Incubate for 3 hours at 25 °C in the dark. The optimal pH for this reaction is above 7.0.

-

Quench the reaction by adding an excess of a thiol-containing reagent like 2-mercaptoethanol.

-

Isolate the modified protein using a suitable method such as dialysis, size-exclusion chromatography, or precipitation.

Caption: Workflow for the modification of protein cysteine residues.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling pathway is a cascade of protein kinases that plays a central role in cellular responses to stress and inflammation. The pathway is initiated by various extracellular stimuli, leading to the activation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK). The MAPKK then activates p38 MAP kinase, which goes on to phosphorylate a variety of downstream targets, including transcription factors and other kinases, ultimately leading to a cellular response.

References

- 1. Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H7Br2NO | CID 2776239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. H32285.14 [thermofisher.com]

- 4. peakproteins.com [peakproteins.com]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. profiles.wustl.edu [profiles.wustl.edu]

An In-depth Technical Guide to the Synthesis of 4-(Bromoacetyl)pyridine Hydrobromide from 4-acetylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(bromoacetyl)pyridine hydrobromide, a key intermediate in the preparation of various pharmaceuticals and biologically active molecules.[1] The primary method detailed herein involves the bromination of 4-acetylpyridine using N-bromosuccinimide (NBS) as a brominating agent. This approach is noted for its mild reaction conditions, high yields, and suitability for industrial-scale production.[2]

Reaction Principle

The synthesis proceeds via an alpha-bromination of the ketone. In this reaction, 4-acetylpyridine is treated with a brominating agent, which selectively brominates the methyl group adjacent to the carbonyl function. The pyridine nitrogen is subsequently protonated by the hydrobromic acid generated during the reaction (or present as a catalyst), leading to the formation of the hydrobromide salt. The use of N-bromosuccinimide (NBS) is a common and effective method for this transformation.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 4-Acetylpyridine | [2] |

| Brominating Agent | N-Bromosuccinimide (NBS) | [2] |

| Solvent | Ethyl Acetate | [2] |

| Molar Yield | 96.5% - 98.1% | [2][4] |

| Product Form | White to off-white solid | [1] |

| Melting Point | 194-195 °C | [1][2] |

Detailed Experimental Protocol

This protocol is based on a reported procedure for the synthesis of this compound.[2]

Materials:

-

4-Acetylpyridine

-

N-Bromosuccinimide (NBS)

-

Ethyl Acetate

-

Deionized Water

Equipment:

-

Reaction flask equipped with a stirrer and temperature control

-

Filtration apparatus

-

Drying oven

Procedure:

-

To a reaction flask, add 600g of ethyl acetate and 121.1g of 4-acetylpyridine.

-

Stir the mixture at a temperature of 20-30 °C.

-

Gradually add 186.9g of N-bromosuccinimide (NBS) in portions while maintaining the temperature between 20-30 °C.

-

After the addition is complete, slowly heat the reaction mixture to 60-75 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the 4-acetylpyridine is completely consumed.

-

Once the reaction is complete, cool the mixture to 0-10 °C to facilitate the crystallization of the product.

-

Collect the crystals by filtration.

-

Wash the collected solid by slurrying it with deionized water.

-

Filter the product again and dry it to obtain this compound as a white to off-white solid.[2] In a specific example, 270.8g of the product was obtained, corresponding to a molar yield of 96.5%.[2] Another reported synthesis yielded 275.6 g, a 98.1% molar yield.[4]

Visualizing the Process

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical reaction for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

This compound is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Applications

This compound serves as a crucial building block in organic synthesis. It is notably used in the preparation of tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase, which are of interest in drug development.[4][6][7] For instance, it is a key reagent in the synthesis of 2-Phenyl-4-(4-pyridyl)imidazole.[4]

References

- 1. Page loading... [guidechem.com]

- 2. CN106632001A - Preparation method of 4-(bromoacetyl) pyridine hydrobromide - Google Patents [patents.google.com]

- 3. Bromination - Common Conditions [commonorganicchemistry.com]

- 4. This compound | 5349-17-7 [chemicalbook.com]

- 5. This compound | C7H7Br2NO | CID 2776239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound | 5349-17-7 [amp.chemicalbook.com]

4-(Bromoacetyl)pyridine hydrobromide solubility in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(Bromoacetyl)pyridine hydrobromide, a key intermediate in the synthesis of various biologically active molecules, including p38 MAP kinase inhibitors. Due to the limited availability of precise quantitative solubility data in published literature, this guide focuses on qualitative solubility and furnishes detailed, established experimental protocols for its determination.

Introduction to this compound

This compound (CAS No: 5349-17-7) is a white to off-white crystalline solid.[1][2] It is a derivative of pyridine and a valuable reagent in organic synthesis, particularly in medicinal chemistry. Its utility often stems from the reactive bromoacetyl group, which allows for its use in alkylation reactions to form various heterocyclic compounds. Notably, it serves as a crucial building block in the synthesis of potent and selective p38 mitogen-activated protein (MAP) kinase inhibitors, which are investigated for the treatment of inflammatory diseases.[1]

Solubility Profile

Data Presentation: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Reference |

| Water | Soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Inferred |

| Methanol | Likely Soluble | Inferred |

| Ethanol | Likely Sparingly Soluble | Inferred |

| Dichloromethane (DCM) | Likely Insoluble | [3] |

| Diethyl Ether | Likely Insoluble | Inferred |

| Ethyl Acetate | Likely Insoluble | [1] |

Note: "Inferred" solubility is based on the polar, salt-like nature of the hydrobromide and general solubility principles of similar compounds. Experimental verification is required.

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for determining the solubility of a solid compound like this compound.

Protocol for Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, DMSO, dichloromethane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 25 mg of this compound into a small, clean test tube.[4]

-

Add 0.75 mL of the selected solvent to the test tube in small portions.[4]

-

After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[4][5]

-

Observe the mixture. A compound is considered soluble if it completely dissolves to form a clear solution. It is sparingly soluble if a significant portion dissolves but some solid remains. It is insoluble if the solid does not appear to dissolve.[4]

-

Record the observations for each solvent tested.

Protocol for Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method

This is the "gold standard" method for determining the true thermodynamic solubility of a compound.[6][7]

Materials:

-

This compound

-

Chosen solvent (e.g., Water, buffered solution)

-

Glass flasks or vials with airtight seals

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with low analyte binding)

-

A suitable analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of solid this compound to a flask containing a known volume of the solvent. Ensure there is undissolved solid material present.[8]

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[8]

-

After equilibration, allow the mixture to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included.

-

Filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial.

-

Quantify the concentration of the dissolved compound in the filtrate using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at the λmax, or HPLC).

-

The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Application in Synthesis: An Experimental Workflow

As this compound is a synthetic intermediate, a signaling pathway diagram is not applicable. Instead, the following diagram illustrates a representative experimental workflow for its use in the synthesis of a 4-phenyl-5-pyridyl-1,3-thiazole derivative, a class of compounds known to act as p38 MAP kinase inhibitors.[9]

Caption: Synthetic workflow for a p38 MAP kinase inhibitor.

References

- 1. This compound CAS#: 5349-17-7 [m.chemicalbook.com]

- 2. This compound | 5349-17-7 [amp.chemicalbook.com]

- 3. reddit.com [reddit.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. csub.edu [csub.edu]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 4-(Bromoacetyl)pyridine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling precautions, and relevant biological context for 4-(Bromoacetyl)pyridine hydrobromide. The information is intended to support researchers, scientists, and drug development professionals in its safe and effective use in the laboratory setting.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.[1] Its utility stems from the reactive bromoacetyl group and the pyridine ring structure.[1]

| Property | Value | Source(s) |

| CAS Number | 5349-17-7 | [2][3][4] |

| Molecular Formula | C₇H₇Br₂NO | [1][2][3] |

| Molecular Weight | 280.94 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline solid/powder | [1][5] |

| Melting Point | 194-195 °C | [1][3][4] |

| Boiling Point | 268.3 °C at 760 mmHg | [1][3] |

| Density | 1.57 g/cm³ | [1][3] |

| Flash Point | 116 °C | [1][3] |

| Water Solubility | Soluble | [3][4][6] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [4][7] |

Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]

GHS Hazard Classification

| Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

GHS Label Elements

| Element | Description |

| Pictogram | ! (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302, H315, H319, H335 |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

Handling and Storage Precautions

Proper handling and storage are crucial to minimize risk.

Personal Protective Equipment (PPE)

| Protection Type | Specification | Source(s) |

| Eye/Face | Wear tight-sealing safety goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards. | [8][9] |

| Skin | Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear protective clothing. | [8][9] |

| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | [8] |

Safe Handling Practices

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8][11]

-

Protect from direct sunlight, moisture, and moist air.[8]

Emergency and First Aid Procedures

Immediate action is required in case of exposure.

| Exposure Route | First Aid Measures | Source(s) |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3][8] | [3][8][10][13] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[8][12] | [8][10][12] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[8][12] | [8][10][12] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[8][9][10] | [8][9][10] |

Experimental Protocols and Applications

This compound serves as a crucial building block in medicinal chemistry. A notable application is in the synthesis of tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases.[4][6]

Example Synthesis of a Pyridyl Imidazole Precursor

The following is a generalized procedure for the synthesis of 2-Phenyl-4-(4-pyridyl)imidazole using this compound, based on its role as a key intermediate.

Objective: To synthesize a pyridyl imidazole derivative, a common scaffold for kinase inhibitors.

Methodology:

-

Reaction Setup: In a reaction flask, dissolve this compound in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Reagent Addition: Add benzamidine hydrochloride and a base (e.g., sodium bicarbonate or triethylamine) to the solution. The base is necessary to neutralize the hydrobromide salt and the HCl from the amidine.

-

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-100 °C) for several hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.[4][6]

-

Workup and Isolation: After completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization to yield the desired 2-Phenyl-4-(4-pyridyl)imidazole.[4][6]

Visualized Workflows and Pathways

Safe Handling Workflow

The following diagram outlines the essential workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for safe handling of this compound.

p38 MAP Kinase Signaling Pathway Context

This compound is a precursor for inhibitors targeting the p38 MAP kinase pathway, which is implicated in cellular responses to stress and inflammation.

Caption: Simplified p38 MAPK signaling pathway and point of inhibition.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H7Br2NO | CID 2776239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 5349-17-7 [m.chemicalbook.com]

- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | 5349-17-7 [chemicalbook.com]

- 7. 错误页 [amp.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Unraveling the Alkylating Potential of 4-(Bromoacetyl)pyridine Hydrobromide: A Technical Guide

For Immediate Release

This whitepaper provides a comprehensive technical overview of the mechanism of action of 4-(Bromoacetyl)pyridine hydrobromide as an alkylating agent. Addressed to researchers, scientists, and drug development professionals, this document delves into the core chemical principles, biological reactivity, and experimental considerations of this versatile compound.

Executive Summary

This compound is a halogenated heterocyclic compound recognized for its utility as a reactive intermediate in the synthesis of pharmacologically active molecules.[1] Its primary mechanism of action lies in its capacity as an alkylating agent, specifically targeting nucleophilic residues within biological macromolecules. This property allows for the irreversible modification of proteins, making it a valuable tool in chemical biology and drug discovery for probing enzyme active sites and developing targeted covalent inhibitors. This guide will elucidate the chemical basis of its reactivity, outline its interaction with protein targets, provide exemplary experimental protocols, and present relevant quantitative data for researchers seeking to harness its potential.

Chemical Properties and Reactivity

This compound is a white to off-white crystalline solid.[1] The key to its reactivity is the α-bromoacetyl group attached to the pyridine ring. The bromine atom serves as a good leaving group, and the adjacent carbonyl group withdraws electron density, rendering the α-carbon electrophilic and highly susceptible to nucleophilic attack.

The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction. Nucleophiles, such as the thiol group of cysteine residues in proteins, attack the α-carbon, displacing the bromide ion and forming a stable covalent bond.

Mechanism of Action as a Protein Alkylating Agent

The predominant role of this compound in a biological context is the alkylation of proteins. This process is largely irreversible and leads to the functional modulation or inactivation of the target protein.

Target Specificity

The high reactivity of the α-bromoacetyl moiety is directed towards strong nucleophiles within the proteome. The most prominent target is the sulfhydryl (thiol) group of cysteine residues, which are highly nucleophilic, especially in their deprotonated thiolate form. Other potential, albeit less reactive, targets include the imidazole ring of histidine, the ε-amino group of lysine, and the thioether of methionine.

The Alkylation Reaction

The alkylation of a cysteine residue proceeds as follows:

-

Nucleophilic Attack: The deprotonated thiol group of a cysteine residue acts as a nucleophile, attacking the electrophilic α-carbon of the bromoacetyl group.

-

Transition State: A transient SN2 transition state is formed.

-

Covalent Adduct Formation: The bromide ion is expelled, resulting in the formation of a stable thioether bond between the cysteine residue and the acetylpyridine moiety.

This covalent modification is generally considered irreversible under physiological conditions.

Factors Influencing Alkylation Efficiency

Several factors can influence the rate and specificity of the alkylation reaction:

-

pH: The pH of the reaction environment is critical. Higher pH values favor the deprotonation of cysteine's thiol group, increasing its nucleophilicity and thus accelerating the reaction rate.

-

Accessibility of the Target Residue: The cysteine residue must be accessible on the protein surface or within a binding pocket for the alkylating agent to reach it.

-

Local Environment: The microenvironment surrounding the target residue can influence its reactivity.

Quantitative Analysis of Alkylation

The efficacy of an alkylating agent can be quantified through kinetic studies and mass spectrometry analysis.

Enzyme Inhibition Kinetics

Table 1: Exemplary Kinetic Parameters for a Bromoacetyl-Containing Affinity Label

| Parameter | Value | Enzyme | Conditions | Reference |

| Ki (apparent) | 0.16 mM | Pig Kidney Dopa Decarboxylase | pH 7.5, 25 °C | [2] |

| kinact | 0.086 min-1 | Pig Kidney Dopa Decarboxylase | pH 7.5, 25 °C | [2] |

These parameters indicate the concentration of the inhibitor required for half-maximal inactivation and the maximum rate of inactivation, respectively.

Mass Spectrometry Analysis of Alkylation

Mass spectrometry is a powerful tool to confirm the covalent modification of a protein and to identify the specific site of alkylation. The addition of the acetylpyridine moiety to a cysteine residue results in a predictable mass shift.

Table 2: Calculated Mass Shift upon Cysteine Alkylation

| Modifying Agent | Molecular Formula of Adduct | Monoisotopic Mass of Adduct | Mass Shift (Da) |

| 4-(acetyl)pyridine | C7H7NO | 121.0528 | +121.0528 |

This mass shift can be detected in both intact protein analysis and in peptide fragments after proteolytic digestion, allowing for the precise localization of the modified residue.

Signaling Pathways and Biological Context

While this compound is primarily a research tool, its ability to covalently modify proteins makes it relevant to the study of various signaling pathways. For instance, it has been used as a chemical intermediate in the synthesis of potent and selective inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase .[3] The p38 MAP kinase pathway is a critical regulator of inflammatory responses, and its inhibition is a therapeutic strategy for a range of inflammatory diseases.

The development of covalent inhibitors for kinases is an active area of research. By targeting a non-catalytic cysteine residue near the active site, irreversible inhibitors can achieve high potency and prolonged duration of action. The diagram below illustrates the general principle of covalent inhibition of a kinase.

Caption: Covalent inhibition of a kinase by an alkylating agent.

Experimental Protocols

The following are generalized protocols for protein alkylation and enzyme inhibition assays using this compound. Researchers should optimize these protocols for their specific protein of interest and experimental setup.

In-Solution Protein Alkylation for Mass Spectrometry

This protocol is suitable for the alkylation of a purified protein in solution prior to mass spectrometric analysis.

Materials:

-

Purified protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

-

This compound

-

Quenching reagent (e.g., excess DTT or L-cysteine)

-

Reagents for protein digestion (e.g., trypsin)

-

Reagents for mass spectrometry sample preparation (e.g., C18 desalting columns)

Procedure:

-

Reduction: Reduce the protein sample by adding DTT to a final concentration of 5-10 mM and incubating at 56°C for 30 minutes. This step is necessary to break any existing disulfide bonds.

-

Alkylation: Add a 5 to 10-fold molar excess of this compound to the protein solution. Incubate in the dark at room temperature for 1 hour. The optimal stoichiometry and incubation time should be determined empirically.

-

Quenching: Quench the reaction by adding a 2-fold molar excess of DTT or L-cysteine over the initial concentration of the alkylating agent.

-

Sample Preparation for Mass Spectrometry: Proceed with buffer exchange or protein precipitation to remove excess reagents. The alkylated protein is then digested with a protease (e.g., trypsin), and the resulting peptides are desalted prior to LC-MS/MS analysis.

Caption: Experimental workflow for in-solution protein alkylation.

Enzyme Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory potential of this compound against a target enzyme.

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Assay buffer

-

This compound stock solution (in a compatible solvent like DMSO or water)

-

96-well plate and plate reader

Procedure:

-

Enzyme Preparation: Prepare a solution of the enzyme in the assay buffer at a concentration suitable for the assay.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Pre-incubation: In a 96-well plate, mix the enzyme solution with the different concentrations of the inhibitor. Include a control with no inhibitor. Incubate for a defined period (e.g., 30 minutes) to allow for the covalent modification to occur.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Data Acquisition: Monitor the reaction progress by measuring the absorbance or fluorescence change over time using a plate reader.

-

Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value. For irreversible inhibitors, time-dependent inhibition studies are necessary to determine kinact and Ki.

Logical Framework of the Alkylation Mechanism

The mechanism of action of this compound as an alkylating agent can be summarized in a logical flow, from its chemical properties to its biological consequences.

Caption: Logical relationship of the alkylation mechanism.

Conclusion

This compound is a potent alkylating agent with a well-defined mechanism of action centered on the SN2 reaction with nucleophilic amino acid residues, particularly cysteine. Its utility in chemical biology and drug discovery is underscored by its ability to form irreversible covalent bonds with target proteins, enabling the study of protein function and the development of targeted covalent inhibitors. The information and protocols provided in this guide offer a foundational understanding for researchers to effectively utilize this compound in their investigations. Careful consideration of experimental conditions, particularly pH, is crucial for achieving desired reactivity and specificity. Further research into the specific kinetic profiles of this compound against a broader range of biological targets will continue to expand its application in the scientific community.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Affinity labeling of pig kidney 3,4-dihydroxyphenylalanine (Dopa) decarboxylase with N-(bromoacetyl)pyridoxamine 5'-phosphate. Modification of an active-site cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

A Technical Guide to the Spectroscopic Characterization of 4-(Bromoacetyl)pyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectroscopic data for 4-(Bromoacetyl)pyridine hydrobromide (CAS No: 5349-17-7), a key reagent and intermediate in pharmaceutical synthesis.[1] Due to the limited availability of a complete, publicly accessible dataset, this guide presents a combination of expected and predicted spectroscopic values based on established chemical principles and data from analogous structures. It includes detailed, generalized protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended to serve as a practical reference for laboratory professionals.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is a derivative of 4-acetylpyridine and serves as an important intermediate in organic synthesis, particularly in medicinal chemistry for introducing the pyridinoylmethyl moiety.[1]

| Property | Value | Reference |

| CAS Number | 5349-17-7 | [1] |

| Molecular Formula | C₇H₇Br₂NO | [1] |

| Molecular Weight | 280.94 g/mol | [1] |

| Physical Form | White to off-white powder/solid | [1] |

| Melting Point | 194-195 °C | [1] |

| Solubility | Soluble in water | [2] |

Spectroscopic Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O due to the compound's salt nature and solubility.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~12.0 - 14.0 | Broad Singlet | 1H | N-H | Pyridinium proton. Position is variable and may exchange with D₂O. |

| ~8.90 | Doublet | 2H | H-2, H-6 | Protons ortho to the protonated nitrogen atom, deshielded. |

| ~8.15 | Doublet | 2H | H-3, H-5 | Protons meta to the protonated nitrogen atom. |

| ~4.95 | Singlet | 2H | -CH₂Br | Methylene protons adjacent to carbonyl and bromine, deshielded. |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: DMSO-d₆, Reference: DMSO-d₆ at 39.52 ppm)

| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |

| ~191.5 | C=O | Carbonyl carbon, significantly deshielded. |

| ~151.0 | C-2, C-6 | Carbons ortho to the nitrogen. |

| ~142.0 | C-4 | Carbon bearing the acetyl group. |

| ~127.5 | C-3, C-5 | Carbons meta to the nitrogen. |

| ~33.0 | -CH₂Br | Methylene carbon attached to bromine. |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound (Sample Preparation: KBr Pellet or Nujol Mull)

| Expected Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2900 - 2700 | Broad, Medium | N⁺-H Stretch (Pyridinium) |

| ~1710 | Strong | C=O Stretch (α-Halo Ketone) |

| ~1610, ~1540, ~1480 | Medium-Strong | C=C and C=N Ring Stretching (Pyridinium) |

| ~1445 | Medium | CH₂ Scissoring |

| ~1200 | Medium | C-N Stretch |

| 700 - 600 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Note: Mass spectra are typically obtained for the free base, 2-bromo-1-(pyridin-4-yl)ethanone (MW: 200.02 g/mol ), after loss of HBr in the ion source. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) in the free base results in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.

Table 4: Predicted Mass-to-Charge (m/z) Ratios for Key Fragments (Ionization Mode: Electron Ionization - EI)

| Predicted m/z | Ion Structure / Fragment Lost | Notes |

| 201 / 199 | [M]⁺ (Free Base: C₇H₆BrNO⁺) | Molecular ion peak. Appears as a doublet of nearly equal intensity due to ⁸¹Br and ⁷⁹Br isotopes. |

| 156 | [M - COCH₂Br]⁺ or [C₅H₄N-CO]⁺ | Loss of the bromoacetyl group is unlikely as a single step. More likely loss of •Br then CO. This represents the pyridinoyl cation. |

| 120 | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |

| 106 | [C₅H₄N-CO]⁺ or [C₆H₄N]⁺ | Pyridinoyl cation. |

| 78 | [C₅H₄N]⁺ | Pyridine radical cation from cleavage of the C-C bond. |

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup & Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct depth positioning.

-

Place the sample into the NMR magnet.

-

Tune and shim the instrument on the sample to achieve optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. A typical experiment would involve 16 to 64 scans.

-

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants.

-

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Place approximately 1-2 mg of this compound and ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) into an agate mortar.

-

Gently grind the two solids together with an agate pestle for several minutes until a fine, homogeneous powder is obtained.

-

Transfer a small amount of the powder into a pellet press die.

-

Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

-

-

Instrument Setup & Acquisition:

-

Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.

-

Place the KBr pellet into the sample holder in the spectrometer's beam path.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed.

-

Identify the wavenumbers of major absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry Protocol (Direct Infusion ESI)

-

Sample Preparation:

-

Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile/water.

-

Create a dilute working solution by taking an aliquot of the stock solution and diluting it further with the same solvent to a final concentration of 1-10 µg/mL.

-

If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulates.

-

-

Instrument Setup & Acquisition:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set up the electrospray ionization (ESI) source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) for positive ion mode.

-

Infuse the sample solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak(s).

-

Examine the isotopic pattern to confirm the presence of bromine.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to elucidate the structure of fragment ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel or synthesized chemical compound.

Caption: Logical workflow for chemical structure confirmation.

References

A Technical Guide to the Purity and Assay of 4-(Bromoacetyl)pyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and assay of 4-(Bromoacetyl)pyridine hydrobromide, a key reagent in pharmaceutical synthesis. This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to ensure accurate and reproducible results in a research and development setting.

Physicochemical Properties

This compound is a white to pale yellow crystalline powder. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Chemical Formula | C₇H₇Br₂NO | --INVALID-LINK-- |

| Molecular Weight | 280.94 g/mol | --INVALID-LINK-- |

| Melting Point | 194-197 °C | Sigma-Aldrich |

| Appearance | White to cream to pale yellow powder | --INVALID-LINK-- |

| Solubility | Soluble in water. |

Purity Determination Methods

The purity of this compound is critical for its use in subsequent synthetic steps. Several analytical techniques can be employed to assess its purity, with High-Performance Liquid Chromatography (HPLC) being the primary method for identifying and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool for purity assessment and structural confirmation.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution is recommended to separate the main component from potential impurities.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

-

Gradient Program:

Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 260 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL solution.

Workflow for HPLC Analysis:

Methodological & Application

Application Notes and Protocols for the Synthesis of p38 MAP Kinase Inhibitors Using 4-(Bromoacetyl)pyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of p38 MAP kinase inhibitors utilizing 4-(bromoacetyl)pyridine hydrobromide as a key starting material. The protocols detailed herein are based on established synthetic methodologies, primarily the Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry for the generation of pyridinyl-thiazole scaffolds known to be effective inhibitors of p38 MAP kinase.

Introduction to p38 MAP Kinase and its Inhibition

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAP kinase signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Consequently, the development of potent and selective p38 MAP kinase inhibitors is a significant focus in drug discovery.

The general structure of many potent p38 MAP kinase inhibitors features a pyridine ring, which has been shown to form a critical hydrogen bond with the hinge region of the kinase's ATP-binding pocket. The synthesis of compounds containing a 4-pyridinyl-thiazole core is a well-established strategy for targeting this interaction.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling cascade is a multi-tiered pathway that translates extracellular signals into a cellular response. The pathway is typically initiated by cellular stress or inflammatory cytokines, leading to the activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K). The activated MAP2K then phosphorylates and activates p38 MAP kinase, which subsequently phosphorylates various downstream substrates, including transcription factors and other kinases, to regulate inflammatory responses.

Caption: The p38 MAP Kinase Signaling Pathway.

Synthesis of Pyridinyl-Thiazole Inhibitors

The primary synthetic route to 2-amino-4-(pyridin-4-yl)thiazole derivatives, a common scaffold for p38 MAP kinase inhibitors, is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, in this case, this compound, with a thiourea or a substituted thiourea.

General Reaction Scheme

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative 2-amino-4-(pyridin-4-yl)thiazole p38 MAP kinase inhibitor.

Protocol 1: Synthesis of 2-Amino-4-(pyridin-4-yl)thiazole

This protocol outlines the synthesis of the core scaffold, which can be further modified.

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

-

Dichloromethane

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add thiourea (1.1 eq).

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-amino-4-(pyridin-4-yl)thiazole.

Protocol 2: Synthesis of N-Substituted 2-Amino-4-(pyridin-4-yl)thiazole Derivatives

This protocol describes the synthesis of derivatives with substitutions on the 2-amino group, which can modulate the inhibitory activity.

Materials:

-

This compound

-

N-substituted thiourea (e.g., N-phenylthiourea)

-

Ethanol

-

Triethylamine

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Hexanes

Procedure:

-

Suspend this compound (1.0 eq) and the N-substituted thiourea (1.0 eq) in ethanol.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer in vacuo.

-

Purify the crude product by trituration with a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography to yield the desired N-substituted 2-amino-4-(pyridin-4-yl)thiazole.

Data Presentation

The inhibitory activity of synthesized compounds against p38 MAP kinase is typically determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the p38α inhibitory activity of various pyridinyl-substituted heterocyclic compounds, including those with thiazole and oxadiazole cores.

Table 1: p38α MAP Kinase Inhibitory Activity of Pyridinyl-Thiazole and Related Derivatives

| Compound ID | Scaffold | R Group on Heterocycle | p38α IC50 (µM) | Reference |

| 1 | 4-Phenyl-5-pyridyl-1,3-thiazole | Varies | 0.03 - >10 | [1] |

| 2 | 2,3,4-Triaryl-1,2,4-oxadiazol-5-one | 4-Fluorophenyl/Pyridinyl | 0.10 - 5.1 | [2] |

| 3 | 2-(Pyridin-3-yl)-1H-Benzimidazole | 4-Chlorophenoxy | 17 | [3] |

| SB203580 | Pyridinylimidazole (Reference) | 4-Fluorophenyl | 0.3 | [2] |

Table 2: p38 Phosphorylation Inhibition by Pyridinyltriazole Derivatives

| Compound ID | Concentration (µM) | % Inhibition of p38 Phosphorylation | Reference |

| 5c | 1 | Significant Inhibition | [4] |

| 5d | 1 | Significant Inhibition | [4] |

| 5d | 10 | Significant Inhibition | [4] |

| SB202190 | 1 | Significant Inhibition (Standard) | [4] |

Conclusion

The use of this compound in the Hantzsch thiazole synthesis provides a reliable and versatile method for producing a diverse range of p38 MAP kinase inhibitors. The protocols and data presented in these application notes offer a solid foundation for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics targeting the p38 MAP kinase pathway. Further optimization of the substituents on the thiazole ring can lead to the identification of compounds with enhanced potency and improved pharmacokinetic profiles.

References

- 1. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of a Key Ceftaroline Fosamil Intermediate Using 4-(Bromoacetyl)pyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic with potent activity against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The synthesis of this complex molecule involves the construction of key heterocyclic intermediates. One such crucial intermediate is 4-(4-pyridyl)-2-thiazolethiol. This document provides detailed application notes and experimental protocols for the synthesis of this intermediate, starting from 4-acetylpyridine, with 4-(bromoacetyl)pyridine hydrobromide as a key synthetic precursor. The protocols are designed to be a valuable resource for researchers and professionals involved in medicinal chemistry and drug development.

Experimental Protocols

This section details the two-step synthesis for the preparation of the Ceftaroline Fosamil intermediate, 4-(4-pyridyl)-2-thiazolethiol, commencing with the bromination of 4-acetylpyridine.

Step 1: Synthesis of this compound

This protocol is adapted from methodologies described in CN106632001A, which outlines a safe and efficient method using N-Bromosuccinimide (NBS) as the brominating agent.

Materials:

-

4-Acetylpyridine

-

N-Bromosuccinimide (NBS)

-

Ethyl acetate

-

Deionized water

Procedure:

-

In a reaction vessel, dissolve 4-acetylpyridine (1.0 eq) in ethyl acetate.

-

To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise (1.1-1.5 eq) at a temperature of 20-30°C.

-

After the addition is complete, slowly heat the reaction mixture to 65-75°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-20 hours).

-

Once the reaction is complete, cool the mixture to 0-10°C to facilitate the crystallization of the product.

-

Filter the resulting solid and wash it with deionized water.

-

Dry the collected solid under vacuum to yield this compound as an off-white solid.

Step 2: Synthesis of 4-(4-pyridyl)-2-thiazolethiol

This protocol describes the cyclization of this compound with ammonium dithiocarbamate to form the target thiazole intermediate. This method is based on established principles of thiazole synthesis from α-haloketones.

Materials:

-

This compound

-

Ammonium dithiocarbamate

-

An appropriate solvent (e.g., ethanol, methanol, or a mixture with water)

Procedure:

-

Suspend this compound (1.0 eq) in the chosen solvent in a reaction flask.

-

Add ammonium dithiocarbamate (1.0-1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain this temperature, with stirring, for a period of 2-4 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, the solvent may be partially evaporated under reduced pressure to induce crystallization.

-

Wash the collected solid with a cold solvent to remove any impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(4-pyridyl)-2-thiazolethiol.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the Ceftaroline Fosamil intermediate.

| Parameter | Step 1: Synthesis of this compound | Step 2: Synthesis of 4-(4-pyridyl)-2-thiazolethiol |

| Starting Material | 4-Acetylpyridine | This compound |

| Key Reagents | N-Bromosuccinimide (NBS) | Ammonium dithiocarbamate |

| Solvent | Ethyl acetate | Ethanol (or similar protic solvent) |

| Molar Ratio (SM:Reagent) | 1 : 1.1-1.5 | 1 : 1.0-1.2 |

| Reaction Temperature | 65-75°C | Reflux |

| Reaction Time | 5-20 hours | 2-4 hours |

| Product | This compound | 4-(4-pyridyl)-2-thiazolethiol |